Cyclohex-3-ene-1-carbohydrazide
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Overview
Description
Cyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O . It contains a total of 22 bonds: 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .
Synthesis Analysis
The synthesis of Cyclohex-3-ene-1-carbohydrazide involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid . The chiral phenylethylamine is used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid is split by forming diastereomer in acetone . This method of chemical resolution results in the separation of the enantiomers based on the difference in solubility of the diastereomers formed in acetone .Molecular Structure Analysis
The molecular structure of Cyclohex-3-ene-1-carbohydrazide consists of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .Physical And Chemical Properties Analysis
Cyclohex-3-ene-1-carbohydrazide has a molecular weight of 140.183 Da . It contains 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Synthesis and Chemical Transformations
Cyclohex-3-ene-1-carbohydrazide and its derivatives are pivotal in the synthesis of complex molecules. For instance, the title compound in a study was utilized to understand the structural conformation, showcasing its application in crystallography and molecular design (Sevim Türktekin Çelikesir et al., 2013). Similarly, cyclohex-3-ene derivatives have been employed in ring-closing metathesis to synthesize complex molecules, indicating their utility in organic chemistry and drug development (Xin Cong & Z. Yao, 2006).
Catalysis and Organic Reactions
Research has also focused on the catalytic applications of cyclohex-3-ene-1-carbohydrazide derivatives. For example, the synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrate the compound's versatility in facilitating organic reactions, potentially useful in pharmaceutical synthesis and material science (E. Gómez-Sánchez & J. Marco-Contelles, 2005).
Material Science and Liquid Crystals
Furthermore, cyclohex-3-ene-1-carbohydrazide derivatives have applications in material science, particularly in the synthesis of liquid crystalline materials. Studies have shown the potential of these compounds in creating new liquid crystalline cyclohexene and cyclohexane derivatives, which could have implications for electronic displays and optical devices (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).
Environmental and Biochemical Applications
The metabolism of related compounds, such as cyclohex-1-ene carboxylate, in microbial communities highlights the environmental and biochemical significance of cyclohex-3-ene-1-carbohydrazide derivatives. This research can aid in understanding biodegradation processes and the microbial transformation of organic pollutants (M. Elshahed et al., 2001).
Safety And Hazards
Future Directions
Cyclohex-3-ene-1-carbohydrazide could be a precursor for the important anticoagulant Edoxaban . Enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .
properties
IUPAC Name |
cyclohex-3-ene-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPWSLJBKFCGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411734 |
Source
|
Record name | Cyclohex-3-ene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-ene-1-carbohydrazide | |
CAS RN |
613656-69-2 |
Source
|
Record name | Cyclohex-3-ene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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